![molecular formula C24H27N5O6 B2989330 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate CAS No. 1351595-24-8](/img/structure/B2989330.png)
4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate
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Overview
Description
The compound you mentioned contains several structural features common in medicinal chemistry, including a benzimidazole ring and a piperidine ring . Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . It’s known for its wide range of biological activities, and it’s a core part of many drugs on the market .
Molecular Structure Analysis
Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s an amphoteric compound, meaning it can act as both an acid and a base .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions your compound would undergo depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of your specific compound would depend on the other functional groups present in the molecule.Scientific Research Applications
H3-Receptor Antagonism
The compound's analogs have been studied for their potential as histamine H(3)-receptor antagonists. Replacing the imidazole moiety with a piperidine unit in certain derivatives maintained in vitro affinities and showed high potency in vivo. This suggests their relevance in modulating histamine activities, which could have implications for treating neurological disorders or enhancing cognitive functions (Meier et al., 2001).
ACAT-1 Inhibition
Another derivative, highlighted for its aqueous solubility and potent inhibition of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showed promise for treating diseases associated with ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).
Corrosion Inhibition
Derivatives containing the benzimidazole moiety have been evaluated as corrosion inhibitors for steel in acidic solutions. The studies demonstrate their potential in industrial applications, particularly in protecting metal surfaces against corrosion, highlighting the versatility of these compounds beyond biomedical applications (Yadav et al., 2016).
Antimicrobial Activity
Research into benzimidazole derivatives also extends into antimicrobial activities, where certain synthesized compounds exhibited moderate to strong activity against various bacterial strains. This suggests their potential in developing new antimicrobial agents to combat resistant strains (Khalid et al., 2016).
Electrocatalysis and Analytical Applications
Electrosynthesis involving imidazole derivatives has been applied in constructing bifunctional electrocatalysts for the determination of bio-relevant molecules. This underscores the compound's utility in analytical chemistry, particularly in enhancing electrochemical sensors' sensitivity and selectivity (Nasirizadeh et al., 2013).
Mechanism of Action
Target of Action
The compound, also known as 4-[[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetyl]amino]benzamide;oxalic acid, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2.C2H2O4/c23-22(29)17-5-7-18(8-6-17)25-21(28)14-26-11-9-16(10-12-26)13-27-15-24-19-3-1-2-4-20(19)27;3-1(4)2(5)6/h1-8,15-16H,9-14H2,(H2,23,29)(H,25,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUHPJKGNHMDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate |
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